HSF-1 Inhibitory Potency: >25-Fold Advantage Over a Structurally Related Pyrazole-Benzophenone
The title compound demonstrates an EC₅₀ < 160 nM against Heat Shock Factor-1 (HSF-1) in a cell-based luminescence reporter assay [1]. In contrast, a structurally related pyrazole-carbonyl compound—1-benzotriazolyl-[3-(3-methoxyphenyl)-1-phenyl-4-pyrazolyl]methanone (BDBM32728)—registered an EC₅₀ of 4,150 nM in a confirmatory HSF-1 assay of equivalent design [2]. The calculated potency difference exceeds 25-fold, strongly suggesting that the p-tolyl substituent on the pyrazole N1 position contributes critically to target engagement. While these data originate from two distinct but comparable Broad Institute HSF-1 screening campaigns (AID 2382 vs. AID 435004), both used modified NIH3T3 cells expressing an HSF-1-driven luciferase reporter under proteasome-stress induction [1][2].
| Evidence Dimension | Potency of HSF-1 inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ < 160 nM (PubChem AID 2382) |
| Comparator Or Baseline | BDBM32728 (1-benzotriazolyl-[3-(3-methoxyphenyl)-1-phenyl-4-pyrazolyl]methanone): EC₅₀ = 4,150 nM (PubChem AID 435004) |
| Quantified Difference | >25-fold (calculated as 4,150 / 160 ≈ 25.9) |
| Conditions | Modified NIH3T3 fibroblasts expressing firefly luciferase under HSF-1 response element; stress induced by MG132 proteasome inhibitor; luminescence readout after 8 hr incubation |
Why This Matters
An HSF-1 inhibitor with sub-200 nM potency is suitable for chemical probe development, whereas a >4 μM analog is generally considered inactive; this gap directly determines whether a compound is fit for mechanism-of-action studies in cancer stress biology.
- [1] BindingDB Entry BDBM63108. Affinity Data: EC₅₀ < 160 nM, Target: Heat Shock Factor Protein 1, PubChem AID 2382. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=63108. View Source
- [2] BindingDB Entry BDBM32728. Affinity Data: EC₅₀ = 4.15E+3 nM, Target: Heat Shock Factor Protein 1, PubChem AID 435004. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=32728. View Source
